molecular formula C7H4ClIO B1289146 2-Chloro-5-iodobenzaldehyde CAS No. 256925-54-9

2-Chloro-5-iodobenzaldehyde

Cat. No. B1289146
Key on ui cas rn: 256925-54-9
M. Wt: 266.46 g/mol
InChI Key: NZTSJMLJXBCULP-UHFFFAOYSA-N
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Patent
US07902394B2

Procedure details

A methylene chloride solution (99 mL) of (2-chloro-5-iodophenyl)methanol (9.01 g, 33.5 mmol) and PCC (8.67 g, 40.2 mmol) were combined and stirred at rt. After 16 h, Et2O was added and the solution stirred for 30 minutes. The solution was then filtered and the organic layer was washed with H2O (2×), NaHCO3 (3×), and brine. The organic layer was dried (Na2SO4), concentrated, and purified by Biotage chromatography (0%-20% EtOAc/hexanes) to afford 5.94 g of product (67%). 1H NMR (400 MHz, chloroform-d) δ ppm 10.38 (s, 1 H) 8.22 (d, J=2.02 Hz, 1 H) 7.83 (dd, J=8.46, 2.15 Hz, 1 H) 7.21 (d, J=8.59 Hz, 1 H).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step Two
Name
Quantity
8.67 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:6]=1[CH2:12][OH:13].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>CCOCC>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:6]=1[CH:12]=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
99 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.01 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)CO
Step Three
Name
Quantity
8.67 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
WASH
Type
WASH
Details
the organic layer was washed with H2O (2×), NaHCO3 (3×), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by Biotage chromatography (0%-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.94 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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